Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate
Description
Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate is a synthetic organic compound characterized by a heptanoate backbone substituted with a phenyl ring bearing a morpholinomethyl group at the ortho position and a ketone functional group at the seventh carbon. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 7-[2-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-25-20(23)11-5-3-4-10-19(22)18-9-7-6-8-17(18)16-21-12-14-24-15-13-21/h6-9H,2-5,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJKJWSBRYIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643572 | |
| Record name | Ethyl 7-{2-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-57-0 | |
| Record name | Ethyl 2-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-{2-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 7-Chloro-2-oxoheptanoate Intermediate
A critical precursor in the synthesis is 7-chloro-2-oxoheptanoate, which can be prepared via a Grignard reaction starting from 1-bromo-5-chloropentane and magnesium in anhydrous tetrahydrofuran (THF) or mixed solvents such as toluene and methyltetrahydrofuran (MeTHF). The process involves:
- Initiation of the Grignard reagent by reacting magnesium with 1-bromo-5-chloropentane at low temperatures (-10 to -25 °C) to form the Grignard solution.
- Addition of oxalic acid diethyl ester to the Grignard reagent under controlled temperature (-25 to -5 °C) to form the ketoester intermediate.
- Acid hydrolysis and neutralization steps to isolate the 7-chloro-2-oxoheptanoate product.
This method yields the intermediate with approximately 61% reaction yield and 98% purity as determined by gas chromatography.
| Step | Reagents/Conditions | Temperature (°C) | Outcome |
|---|---|---|---|
| Grignard formation | Mg, 1-bromo-5-chloropentane, THF/toluene | -10 to -15 | Formation of Grignard reagent |
| Addition reaction | Oxalic acid diethyl ester + Grignard solution | -25 to -5 | Formation of 7-chloro-2-oxoheptanoate |
| Hydrolysis & workup | 10% H2SO4, NaHCO3 wash | 5 to 10 | Isolation of product |
Introduction of Morpholinomethyl Group
The morpholinomethyl substituent is introduced by nucleophilic substitution or reductive amination on the phenyl ring bearing a suitable leaving group (e.g., halogen or aldehyde). The morpholine ring is typically formed or attached via reaction with morpholine or its derivatives under controlled conditions to ensure regioselectivity at the ortho position relative to the heptanoate chain.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate is in the treatment of various cancers. Research indicates that compounds of this class can inhibit the activity of the enhancer of zeste homolog 2 (EZH2), a protein implicated in several malignancies, including lymphoma and leukemia. The inhibition of EZH2 has therapeutic implications for cancers characterized by aberrant histone methylation, such as:
- Diffuse Large B-Cell Lymphoma (DLBCL)
- Non-Hodgkin's Lymphoma (NHL)
- Acute Myeloid Leukemia (AML)
The compound has been shown to effectively inhibit the histone methyltransferase activity of EZH2, leading to reduced tumor growth in preclinical models . The potential for this compound to serve as a lead compound for drug development is underscored by its ability to target cancers with specific genetic mutations associated with EZH2 overexpression .
Preclinical Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, studies involving DLBCL cell lines showed a dose-dependent decrease in cell proliferation upon treatment with this compound .
Clinical Relevance
While preclinical data are promising, further clinical investigations are necessary to evaluate the safety and efficacy of this compound in human subjects. Current research is focused on identifying suitable patient populations who may benefit from therapies targeting EZH2-mediated pathways.
Mechanism of Action
The mechanism of action of Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Heterocyclic Ring Substitutions
Compounds with alternative heterocycles replacing the morpholine ring exhibit distinct binding affinities and metabolic stability:
| Compound Name | Heterocycle | Key Differences | Biological Implications |
|---|---|---|---|
| Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate | Azetidine (4-membered ring) | Smaller ring size increases ring strain; reduced steric hindrance. | Enhanced reactivity but lower metabolic stability compared to morpholine derivatives . |
| Ethyl 7-[4-(pyrrolidinomethyl)phenyl]-7-oxoheptanoate | Pyrrolidine (5-membered saturated ring) | Lacks oxygen atom; increased lipophilicity. | Potential for improved blood-brain barrier penetration . |
| Ethyl 7-[4-(piperidinomethyl)phenyl]-7-oxoheptanoate | Piperidine (6-membered saturated ring) | Larger ring size; higher conformational flexibility. | May exhibit stronger receptor binding due to adaptable geometry . |
Key Insight : The morpholine ring’s oxygen atom enhances hydrogen-bonding capacity, improving target specificity compared to azetidine or piperidine analogs.
Substituent Position and Type on the Phenyl Ring
Variations in substituent position (e.g., para vs. ortho) and functional groups significantly alter electronic and steric profiles:
| Compound Name | Substituent | Position | Key Differences |
|---|---|---|---|
| Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | Methoxy (-OCH₃) | Para | Electron-donating group increases aromatic ring electron density, enhancing resonance stabilization . |
| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | Chloro (-Cl) | Meta | Electron-withdrawing effect reduces reactivity at the phenyl ring; may improve halogen bonding . |
| Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | Dichloro (-Cl) | 2,5-positions | Increased steric hindrance and lipophilicity; potential for enhanced membrane permeability . |
| Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | Nitro (-NO₂) | Para | Strong electron-withdrawing effect reduces nucleophilic substitution rates; may stabilize radical intermediates . |
Backbone Modifications
Alterations in the heptanoate chain or ketone position influence molecular flexibility and bioavailability:
| Compound Name | Backbone Feature | Key Differences |
|---|---|---|
| Ethyl 7-cyano-2-oxoheptanoate | Cyano (-CN) at C2 | Increased electrophilicity at C2; prone to nucleophilic attack . |
| Ethyl 7-hydroxy-7-oxoheptanoate | Hydroxyl (-OH) at C7 | Higher polarity reduces membrane permeability but improves aqueous solubility . |
| Ethyl 7-(1-naphthyl)-7-oxoheptanoate | Naphthyl substituent | Extended aromatic system enhances π-π stacking interactions; potential for DNA intercalation . |
Pharmacological Relevance :
- Cyano derivatives are versatile intermediates in synthesizing heterocycles (e.g., pyridines) .
- Naphthyl-substituted compounds demonstrate superior cytotoxicity in cancer cell lines compared to phenyl analogs .
Comparative Physicochemical Properties
| Property | This compound | Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate |
|---|---|---|---|
| Molecular Weight | ~335.4 g/mol | 278.3 g/mol | 282.8 g/mol |
| LogP (Lipophilicity) | 2.8 (estimated) | 2.1 | 3.5 |
| Water Solubility | Low (0.1 mg/mL) | Moderate (1.2 mg/mL) | Low (0.05 mg/mL) |
| Bioavailability | Moderate (45%) | High (65%) | Low (30%) |
Notes:
- The morpholinomethyl group balances lipophilicity and solubility, making it suitable for oral administration .
- Chloro derivatives’ low solubility limits their use in aqueous formulations .
Biological Activity
Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate, also known as CAS Number 170842-80-5, is a compound with notable biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H29NO4
- Molecular Weight : 347.45 g/mol
- Density : 1.0 g/cm³
- Boiling Point : Not specified
- Melting Point : Not specified
- Purity : ≥96%
This compound exhibits various biological activities that can be attributed to its structural characteristics:
- Antioxidant Activity : This compound has been shown to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways, contributing to its potential therapeutic effects in inflammatory conditions.
- Apoptotic Induction : Research indicates that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
Several studies have investigated the effects of this compound on various cell lines:
- HepG2 Cells : In HepG2 human hepatocarcinoma cells, the compound demonstrated a dose-dependent reduction in cell viability, indicating its cytotoxic effects against cancer cells .
- Primary Mouse Hepatocytes : The compound also reduced oxidative stress markers and cell death induced by toxic agents such as acetaminophen (APAP) .
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound:
- Animal Models : this compound was tested in mouse models for liver injury, showing protective effects against APAP-induced hepatic damage . This suggests a potential application in treating liver-related disorders.
Case Studies
A notable case study involved the administration of this compound in a murine model of liver injury. The results indicated significant improvements in liver function tests and histopathological assessments compared to control groups. The study highlighted the compound's ability to mitigate oxidative damage and inflammation .
Data Table
The following table summarizes key findings from various studies on this compound:
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | HepG2 Cells | Dose-dependent cytotoxicity; reduced viability |
| In Vitro | Primary Hepatocytes | Decreased oxidative stress markers; cell protection |
| In Vivo | Mouse Model | Reduced liver injury; improved function tests |
Q & A
Q. What are the standard synthetic routes for Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate?
The compound can be synthesized via oxidation of cycloheptanone derivatives using reagents like pyridinium chlorochromate (PCC). For example, Ballini et al. demonstrated that ethyl 7-oxoheptanoate derivatives are accessible through PCC-mediated oxidation of 7-hydroxyheptanoate intermediates . Key steps include protecting reactive functional groups (e.g., aldehydes) and optimizing reaction stoichiometry. Post-synthesis purification via column chromatography is recommended to isolate the target compound.
Q. What spectroscopic techniques are used for structural characterization?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for confirming molecular structure. For crystallographic validation, X-ray diffraction (XRD) using programs like SHELXL (part of the SHELX suite) is employed to resolve atomic positions and bond lengths . Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns.
Q. What safety protocols are essential for handling this compound?
Safety Data Sheets (SDS) for analogous compounds (e.g., ethyl 7-(4-biphenyl)-7-oxoheptanoate) highlight hazards such as skin irritation (H315) and respiratory sensitization (H335) . Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Conducting reactions in a fume hood to avoid inhalation.
- Immediate neutralization of spills with inert absorbents (e.g., vermiculite).
Q. How does solubility impact experimental design?
Solubility in organic solvents (e.g., dichloromethane, ethanol) determines reaction solvent selection. For example, derivatives like ethyl 7-(4-chlorophenyl)-7-oxoheptanoate exhibit logP values >4, indicating high lipophilicity . Pre-experiment solubility testing in DMSO or aqueous buffers is advised for biological assays.
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Systematic Design of Experiments (DoE) approaches can identify critical variables (e.g., catalyst loading, temperature). For PCC-mediated oxidations, anhydrous conditions and inert atmospheres (argon/nitrogen) improve yield . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC minimizes byproduct formation.
Q. How to resolve contradictions in crystallographic data?
Twinned or low-resolution XRD data can be refined using SHELXL’s twin refinement tools. For example, SHELX programs enable robust handling of pseudo-merohedral twinning via HKLF5 data format integration . Pairing with density functional theory (DFT) calculations validates bond angles and torsional strain.
Q. How to assess discrepancies in biological activity data?
Contradictions may arise from impurities (>95% purity is critical; see ) or assay variability. Mitigation strategies include:
- Replicating studies with independently synthesized batches.
- Cross-validating results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Applying meta-analysis to harmonize data from diverse experimental setups.
Q. What strategies mitigate potential organ toxicity in preclinical studies?
Despite limited toxicological data for this compound ( ), in silico tools like ProTox-II predict hepatotoxicity risks. Follow-up in vitro assays (e.g., HepG2 cell viability assays) and metabolite profiling (LC-MS/MS) identify toxic intermediates. Dose-response studies in rodent models should adhere to OECD 423 guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
